Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate
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Description
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a type of hydrotris(pyrazolyl)borate ligand. These ligands are synthesized from corresponding pyrazoles and KBH4 . They are crystallized as their hydrated potassium salts .
Synthesis Analysis
The synthesis of these ligands involves the reaction of the corresponding pyrazoles with KBH4 . The reaction takes place under mild conditions, allowing for the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis
In the solid state, these ligands crystallize as their hydrated potassium salts . For example, KTp3Py,Me·H2O is a coordination polymer in which two of the three pyridine nitrogens of each Tp3Py,Me ligand are used to coordinate neighboring potassium ions .Chemical Reactions Analysis
These ligands have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Mechanism of Action
Target of Action
Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .
Mode of Action
It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
Properties
InChI |
InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFWQPAJQMDSFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BKN9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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